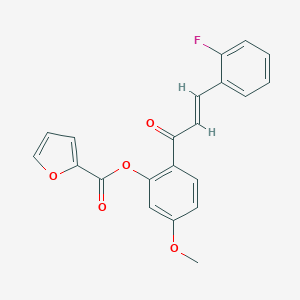
(E)-2-(3-(2-fluorophenyl)acryloyl)-5-methoxyphenyl furan-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-(3-(2-fluorophenyl)acryloyl)-5-methoxyphenyl furan-2-carboxylate is a complex organic compound that features a furan ring, a methoxy group, and a fluorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(3-(2-fluorophenyl)acryloyl)-5-methoxyphenyl furan-2-carboxylate typically involves multi-step organic reactions. One common approach is the Knoevenagel condensation reaction, where an aldehyde reacts with an active methylene compound in the presence of a base to form a carbon-carbon double bond. The reaction conditions often include the use of solvents like ethanol or methanol and bases such as piperidine or pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and can improve the efficiency of the process. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
(E)-2-(3-(2-fluorophenyl)acryloyl)-5-methoxyphenyl furan-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The methoxy and fluorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions may include the use of strong nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (E)-2-(3-(2-fluorophenyl)acryloyl)-5-methoxyphenyl furan-2-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of fluorinated aromatic compounds on biological systems. Its interactions with enzymes and receptors can provide insights into the design of new pharmaceuticals.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could be a candidate for the development of drugs targeting specific pathways or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance in various applications.
Mecanismo De Acción
The mechanism of action of (E)-2-(3-(2-fluorophenyl)acryloyl)-5-methoxyphenyl furan-2-carboxylate involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Difluorophenyl isocyanate: Another fluorinated aromatic compound with different functional groups.
2-Methyltetrahydrofuran: A furan derivative with a different substitution pattern.
2-Chloro-4-fluorophenol: A fluorinated phenol with different reactivity.
Uniqueness
(E)-2-(3-(2-fluorophenyl)acryloyl)-5-methoxyphenyl furan-2-carboxylate is unique due to its combination of a fluorophenyl group, a methoxy group, and a furan ring. This unique structure allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for research and industrial applications.
Propiedades
IUPAC Name |
[2-[(E)-3-(2-fluorophenyl)prop-2-enoyl]-5-methoxyphenyl] furan-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FO5/c1-25-15-9-10-16(18(23)11-8-14-5-2-3-6-17(14)22)20(13-15)27-21(24)19-7-4-12-26-19/h2-13H,1H3/b11-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXBDBGXJGQSXSB-DHZHZOJOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C=CC2=CC=CC=C2F)OC(=O)C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=CC=C2F)OC(=O)C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![prop-2-en-1-yl 2-{3-hydroxy-4-[(4-methylphenyl)carbonyl]-2-oxo-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B383383.png)
![allyl 2-[3-hydroxy-5-(4-methylphenyl)-2-oxo-4-(2-thienylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B383386.png)
![methyl 2-[(3E)-3-[(4-fluorophenyl)-hydroxymethylidene]-2-(furan-2-yl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B383387.png)
![N-[1-(diethylamino)ethylidene]-N'-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]urea](/img/structure/B383388.png)
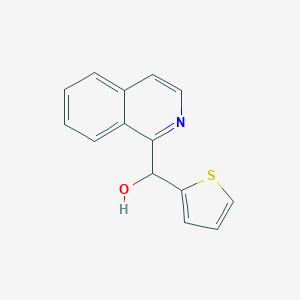
![2-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-6-methylnicotinonitrile](/img/structure/B383390.png)
![5-({[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}(PROP-2-EN-1-YLAMINO)METHYLIDENE)-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B383392.png)
![Isopentyl 4-(dimethylamino)phenyl[hydroxy(3,4,5-trimethoxyphenyl)methyl]phosphinate](/img/structure/B383394.png)
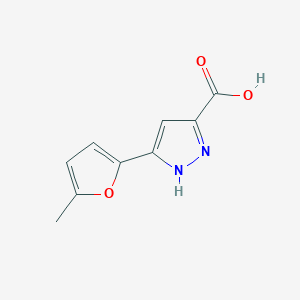
![allyl 5-(4-chlorophenyl)-7-methyl-2-[(5-methyl-2-furyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B383396.png)
![1-[4-(5-Fluoro-2-methoxybenzyl)-1-piperazinyl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B383397.png)
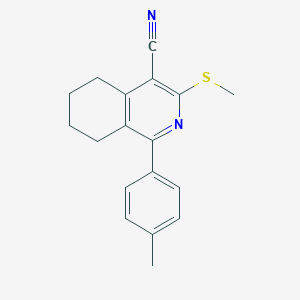
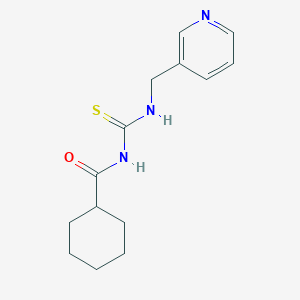
![4-[4-(5-fluoro-2-methoxybenzyl)-1-piperazinyl]-3-nitro-1-phenyl-2(1H)-quinolinone](/img/structure/B383404.png)
